molecular formula C27H25BrN2O3S B331283 5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE

5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE

Cat. No.: B331283
M. Wt: 537.5 g/mol
InChI Key: XHCHWLIHCSFBGM-RLWKDQHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a synthetic organic compound. It belongs to the class of thiazolidinones, which are known for their diverse biological activities. This compound features a thiazolidinone core, substituted with various functional groups that may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves the following steps:

    Formation of the Thiazolidinone Core: This can be achieved by the reaction of a thiourea derivative with an α-halo ketone under basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The bromine atom can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, or other nucleophilic species for substitution reactions.

Major Products

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Amines or reduced thiazolidinone derivatives.

    Substitution Products: Compounds with different substituents replacing the bromine atom.

Scientific Research Applications

Chemistry

    Catalysis: Thiazolidinone derivatives are often studied for their catalytic properties in organic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Antimicrobial Activity: Many thiazolidinone derivatives exhibit antimicrobial properties, making them candidates for drug development.

    Enzyme Inhibition: Potential inhibitors of various enzymes, useful in biochemical research.

Medicine

    Anti-inflammatory: Some derivatives have shown anti-inflammatory effects.

    Anticancer: Research into their potential as anticancer agents.

Industry

    Agriculture: Possible use as agrochemicals due to their biological activity.

    Pharmaceuticals: Development of new drugs based on their biological properties.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE would depend on its specific biological activity. Generally, thiazolidinones may:

    Interact with Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Modulate Receptors: Bind to cellular receptors, altering signal transduction pathways.

    Induce Apoptosis: Trigger programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzylidene Derivatives: Often studied for their antimicrobial and anticancer activities.

    Imino Derivatives: Investigated for their enzyme inhibition properties.

Uniqueness

The unique combination of functional groups in 5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE may confer distinct biological activities and chemical reactivity, setting it apart from other similar compounds.

Properties

Molecular Formula

C27H25BrN2O3S

Molecular Weight

537.5 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-2-(3,4-dimethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H25BrN2O3S/c1-15-6-8-20(10-17(15)3)29-27-30(21-9-7-16(2)18(4)11-21)26(32)24(34-27)13-19-12-22(33-5)14-23(28)25(19)31/h6-14,31H,1-5H3/b24-13-,29-27?

InChI Key

XHCHWLIHCSFBGM-RLWKDQHPSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2N(C(=O)/C(=C/C3=C(C(=CC(=C3)OC)Br)O)/S2)C4=CC(=C(C=C4)C)C)C

SMILES

CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=CC(=C3O)Br)OC)S2)C4=CC(=C(C=C4)C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=C(C(=CC(=C3)OC)Br)O)S2)C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

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